An In-depth Technical Guide to N-t-Boc-valacyclovir-d4: A Stable Isotope-Labeled Internal Standard for Bioanalytical Research
An In-depth Technical Guide to N-t-Boc-valacyclovir-d4: A Stable Isotope-Labeled Internal Standard for Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-t-Boc-valacyclovir-d4, a crucial tool in the bioanalytical quantification of the antiviral drug valacyclovir (B1662844). This document details its chemical properties, outlines a representative synthesis, provides protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and describes the metabolic pathway of its non-labeled counterpart, valacyclovir.
Core Compound Information
N-t-Boc-valacyclovir-d4 is a stable isotope-labeled derivative of valacyclovir, a prodrug of the antiviral agent acyclovir (B1169). The incorporation of four deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis. The N-tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents commonly used in analytical sample preparation.
Chemical and Physical Properties
The key chemical and physical properties of N-t-Boc-valacyclovir-d4 are summarized in the table below. These specifications are typical and may vary slightly between different batches and suppliers.
| Parameter | Specification |
| Compound Name | N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester-d4 |
| Synonyms | N-t-Boc-valacyclovir-d4, N-T-Boc-Valacyclovir D4 |
| CAS Number | 1346617-11-5[1] |
| Molecular Formula | C₁₈H₂₄D₄N₆O₆[1][2] |
| Molecular Weight | 428.48 g/mol [1][2] |
| Exact Mass | 428.23213962[3] |
| Appearance | White to Off-White Solid[1] |
| Purity (by HPLC) | ≥ 98%[1] |
| Isotopic Purity | ≥ 99% Deuterium Incorporation[1] |
| Solubility | Soluble in DMSO, Methanol[1] |
Synthesis of N-t-Boc-valacyclovir-d4
The synthesis of N-t-Boc-valacyclovir-d4 involves the coupling of a deuterated acyclovir precursor with N-Boc-L-valine. The following is a representative protocol for the synthesis of the non-deuterated analog, N-Boc-valacyclovir, which can be adapted using a deuterated starting material.[4]
Experimental Protocol: Synthesis of N-Boc-Valacyclovir
Materials:
-
Boc-L-Valine
-
Acyclovir (or Acyclovir-d4 for the deuterated product)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Water
Procedure:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve Boc-L-Valine in DMF with stirring at 20-25 °C until fully dissolved.[4]
-
Cool the mixture to -5 °C using an appropriate cooling bath.[4]
-
Prepare a solution of DCC in DMF and add it to the reaction mixture over 20 minutes, maintaining the temperature at -5 °C.[4]
-
Add DMAP and acyclovir (or its deuterated analog) to the reaction mixture.
-
Allow the reaction mixture to warm to 25 °C over 2.5 hours and stir for an additional 4 hours.[4]
-
Add water to the mixture and stir at 25 °C for 4 hours to precipitate the dicyclohexylurea (DCU) byproduct.[4]
-
Filter the mixture to remove the DCU precipitate and wash the solid with DMF.[4]
-
Concentrate the filtrate under reduced pressure to obtain a residue.[4]
-
Dissolve the residue in isopropyl alcohol at reflux to crystallize the N-Boc-Valacyclovir.[4]
-
Cool the solution, filter the crystalline product, and dry under vacuum.[4]
The following diagram illustrates the general synthetic workflow.
Application in Bioanalytical Methods
N-t-Boc-valacyclovir-d4 is primarily used as an internal standard in the quantification of valacyclovir and its active metabolite, acyclovir, in biological matrices such as plasma.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and instrumental analysis.[6]
Experimental Protocol: Quantification of Valacyclovir and Acyclovir in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the analysis of valacyclovir and acyclovir in human plasma.
Materials and Reagents:
-
Human plasma samples
-
N-t-Boc-valacyclovir-d4 (as part of the internal standard working solution)
-
Acyclovir-d4 (as part of the internal standard working solution)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Reference standards for valacyclovir and acyclovir
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (containing N-t-Boc-valacyclovir-d4 and Acyclovir-d4 in methanol).[6]
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
LC-MS/MS Conditions:
The following table summarizes typical LC-MS/MS parameters. These may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., Waters Atlantis T3, 5 µm, 150 x 2.1 mm)[7][8] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | A typical gradient runs from 5% B to 95% B over 5-7 minutes.[6] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Valacyclovir | 325.2 | 152.1[7][8] |
| Valacyclovir-d4 | 329.2 | 152.1 [7][8] |
| Acyclovir | 226.2 | 152.1[7][8] |
| Acyclovir-d4 | 230.2 | 152.1 [7][8] |
The following diagram illustrates the experimental workflow for the bioanalysis of valacyclovir.
Valacyclovir's Mechanism of Action
Valacyclovir is a prodrug that is rapidly converted to acyclovir in the body.[9][10] Acyclovir is a synthetic nucleoside analog that is effective against herpes viruses. Its mechanism of action involves several key steps within the virus-infected host cell.
-
Conversion to Acyclovir: After oral administration, valacyclovir is absorbed and hydrolyzed by esterases in the intestine and liver to form acyclovir and the amino acid L-valine.[9][10]
-
Viral-Specific Phosphorylation: In herpes virus-infected cells, viral thymidine (B127349) kinase (TK) phosphorylates acyclovir to acyclovir monophosphate. This step is highly specific to infected cells, as cellular TK has a much lower affinity for acyclovir.[10][11]
-
Further Phosphorylation by Host Cell Kinases: Host cell kinases then convert acyclovir monophosphate to acyclovir diphosphate (B83284) and subsequently to the active form, acyclovir triphosphate.[10][11]
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as a substrate analog for deoxyguanosine triphosphate (dGTP).[12]
-
Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir triphosphate causes chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[12] This effectively halts viral DNA replication.
The signaling pathway for valacyclovir's mechanism of action is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. N-t-Boc-valacyclovir-d4 | LGC Standards [lgcstandards.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma [agris.fao.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 11. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Acyclovir? [synapse.patsnap.com]
